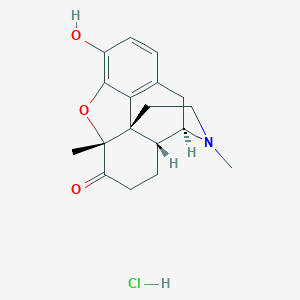
Ethyl methyl adipate
説明
Ethyl methyl adipate, also known as adipic acid ethyl methyl ester, is an organic compound with the molecular formula C9H16O4. It is a diester derived from adipic acid, where one carboxyl group is esterified with ethanol and the other with methanol. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl methyl adipate can be synthesized through the esterification of adipic acid with ethanol and methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
HOOC-(CH2)4-COOH+CH3OH+C2H5OH→CH3OOC-(CH2)4-COOC2H5+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with methanol and ethanol in the presence of a catalyst. The process is optimized to achieve high yields and purity. The reaction mixture is typically heated to a temperature range of 100-150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form adipic acid and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols, ethyl adipate and methyl adipate.
Substitution: The ester groups in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Adipic acid, carbon dioxide, and water.
Reduction: Ethyl adipate, methyl adipate, and corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl methyl adipate has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and plasticizers.
Biology: It serves as a model compound in studies of ester hydrolysis and enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: It is used in the production of lubricants, coatings, and adhesives.
作用機序
Ethyl methyl adipate can be compared with other adipic acid esters such as dimethyl adipate and diethyl adipate. While all these compounds share similar chemical structures, their physical properties and reactivity can differ:
Dimethyl Adipate: This compound has two methyl ester groups and is more volatile compared to this compound.
Diethyl Adipate: This compound has two ethyl ester groups and is less volatile but more hydrophobic compared to this compound.
Uniqueness: this compound’s unique combination of ethyl and methyl ester groups provides a balance of volatility and hydrophobicity, making it suitable for specific applications where other esters may not be as effective.
類似化合物との比較
- Dimethyl adipate
- Diethyl adipate
- Methyl ethyl succinate
特性
IUPAC Name |
6-O-ethyl 1-O-methyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOVOJUKEQPFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















